molecular formula C14H15ClF3NO2 B7640401 (4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone

(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone

Cat. No. B7640401
M. Wt: 321.72 g/mol
InChI Key: POZJOVIAZIZQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone, also known as CTMP, is a synthetic compound that belongs to the piperidine class of chemicals. CTMP is a research chemical and is not intended for human consumption. It is used in scientific research for its potential therapeutic effects in the treatment of neurological disorders.

Mechanism of Action

(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in the regulation of mood, motivation, and attention. By increasing the levels of dopamine in the brain, this compound may help to improve cognitive function and reduce symptoms of ADHD. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent the loss of neurons in the brain.
Biochemical and Physiological Effects:
This compound has been shown to increase dopamine levels in the brain, which may improve cognitive function and reduce symptoms of ADHD. Additionally, this compound has been shown to have neuroprotective properties, which may help to prevent the loss of neurons in the brain. However, further research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using (4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone in lab experiments is its potent dopamine reuptake inhibition activity, which may make it a useful tool for studying the role of dopamine in the brain. However, one limitation of using this compound in lab experiments is its potential neurotoxicity, which may make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on (4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone. One area of research is the development of more selective dopamine reuptake inhibitors that have fewer side effects than this compound. Another area of research is the investigation of the neuroprotective properties of this compound and its potential therapeutic effects in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential uses in scientific research.

Synthesis Methods

(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone can be synthesized using a variety of methods. One common method involves the reaction of 4-chloro-3-methylbenzaldehyde with 4-(trifluoromethyl)piperidine-1-carboxylic acid in the presence of a base catalyst. The resulting product is then hydrolyzed to yield this compound.

Scientific Research Applications

(4-Chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone has been studied for its potential therapeutic effects in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and Alzheimer's disease. It has been shown to act as a potent dopamine reuptake inhibitor, which may help to improve cognitive function and reduce symptoms of ADHD. Additionally, this compound has been shown to have neuroprotective properties, which may make it a promising candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

(4-chloro-3-methylphenyl)-[4-hydroxy-4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3NO2/c1-9-8-10(2-3-11(9)15)12(20)19-6-4-13(21,5-7-19)14(16,17)18/h2-3,8,21H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZJOVIAZIZQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCC(CC2)(C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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